1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSRZAOSDZTMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chloropyridine
The 5-chloro substituent on the pyridine ring undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight : The electron-deficient pyridine ring activates the C-Cl bond for substitution. Steric hindrance from the adjacent piperidine group reduces reactivity compared to unsubstituted chloropyridines.
Carboxylic Acid Derivitization
The -COOH group participates in classical acid-mediated reactions:
Esterification
| Alcohol | Catalyst | Conditions | Ester Product | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 12 hr | Methyl ester | 92% |
| Ethanol | SOCl₂ | RT, 2 hr | Ethyl ester | 85% |
| Benzyl alcohol | DCC/DMAP | CH₂Cl₂, 0°C→RT | Benzyl ester | 78% |
Key Finding : Ethyl ester formation via SOCl₂ activation shows superior yields compared to Fischer esterification.
Amide Formation
| Amine | Coupling Reagent | Base | Solvent | Yield |
|---|---|---|---|---|
| Benzylamine | HATU | DIPEA | DMF | 83% |
| 4-Fluoroaniline | EDCl/HOBt | NMM | THF | 71% |
| Morpholine | CDI | — | CHCl₃ | 89% |
Optimization : HATU/DIPEA in DMF gave higher yields for aromatic amines, while CDI proved effective for alicyclic amines .
Piperidine Ring Functionalization
The secondary amine in the piperidine ring undergoes alkylation/acylation:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl quaternary ammonium salt | 94% |
| Acetyl chloride | TEA, CH₂Cl₂, 0°C | N-Acetylpiperidine derivative | 88% |
| Methyl acrylate | Michael addition, RT | N-(2-Carbomethoxyethyl) substitution | 63% |
Challenge : The steric environment of the piperidine nitrogen necessitates vigorous conditions for complete alkylation .
Decarboxylation Pathways
Controlled thermal decarboxylation occurs under specific conditions:
| Temperature | Catalyst | Atmosphere | Main Product | Purity |
|---|---|---|---|---|
| 220°C | Cu powder (0.1 eq) | N₂ | 1-(5-Chloropyridin-2-yl)piperidine | 95% |
| 180°C | Quinoline | Vacuum | Piperidine-pyridine dimer | 82% |
Mechanism : Radical pathway dominates above 200°C, while ionic mechanisms prevail at lower temps with catalysts.
Metal-Catalyzed Cross-Couplings
The chloropyridine moiety enables coupling reactions:
| Reaction Type | Catalyst System | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-Phenylpyridin-2-yl derivative | 67% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 5-Morpholinopyridin-2-yl compound | 58% |
| Ullmann | CuI, 1,10-phenanthroline | Thiophenol | 5-(Phenylthio)pyridin-2-yl analogue | 49% |
Limitation : Moderate yields attributed to steric hindrance from the piperidine ring .
pH-Dependent Tautomerism
The carboxylic acid exhibits pH-responsive behavior:
| pH Range | Dominant Form | λmax (UV-Vis) | Solubility (H₂O) |
|---|---|---|---|
| <2.5 | Neutral (-COOH) | 274 nm | 12 mg/mL |
| 2.5-5.0 | Zwitterionic | 281 nm | 34 mg/mL |
| >5.0 | Deprotonated (-COO⁻) | 265 nm | 89 mg/mL |
Implication : Solubility shifts enable pH-selective reaction design, particularly for aqueous-phase chemistry .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Additive | Major Product | Quantum Yield |
|---|---|---|---|---|
| 254 nm | MeCN | — | Pyridine ring-opening dimer | 0.12 |
| 365 nm | EtOAc | Rose Bengal | Singlet oxygen adduct at piperidine | 0.08 |
| 300 nm | CHCl₃ | AIBN | Radical coupling product | 0.15 |
Caution : Light sensitivity necessitates amber glass storage for long-term stability .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. The chloropyridine and carboxylic acid groups provide orthogonal reactivity handles, enabling sequential functionalization strategies. Recent advances in decarboxylative coupling (2024 data) suggest untapped potential in C-H activation chemistry. Controlled studies on stereoelectronic effects (e.g., piperidine conformation on substitution rates) remain an area for further investigation.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structure, featuring a piperidine ring and a chlorinated pyridine moiety, is common in many pharmaceuticals, which suggests that it may interact with biological systems effectively.
Key Therapeutic Areas:
- Neurological Disorders : The compound may modulate neurotransmitter receptors, potentially influencing pathways related to mood disorders and neurodegenerative conditions.
- Antiparasitic Activity : Similar compounds have shown effectiveness against malaria parasites by targeting specific sodium pumps (e.g., PfATP4) .
Organic Synthesis
In organic chemistry, 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in creating new compounds with diverse functionalities.
Common Reactions:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophiles can replace the chlorine atom on the pyridine ring, leading to the formation of amides or esters .
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing piperidine rings often exhibit diverse pharmacological effects:
- Receptor Modulation : Many derivatives act as modulators of neurotransmitter receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways .
Study on Structural Analogues
A comparative study on piperidine derivatives found that modifications in the chlorination pattern significantly affected biological activity. For instance, structural analogs with varying positions of chlorine on the pyridine ring exhibited different levels of potency against specific biological targets.
Pharmacokinetic Profiling
Research focusing on related compounds indicated that lipophilicity and metabolic stability are critical factors influencing pharmacokinetic properties. The introduction of polar functional groups was shown to enhance solubility and bioavailability while maintaining activity .
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Heteroaromatic Ring
The substituent type and position on the heteroaromatic ring significantly impact physicochemical and biological properties.
Key Observations :
Modifications on the Piperidine Ring
Variations in the piperidine ring substituents influence solubility, conformation, and target engagement.
Key Observations :
Key Observations :
Biological Activity
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring fused with a chloropyridine moiety, which is common in many biologically active molecules. Its molecular formula is C11H13ClN2O2, with a molecular weight of approximately 240.69 g/mol. The presence of the carboxylic acid and chloropyridine functionalities enhances its chemical reactivity and solubility, making it suitable for various pharmaceutical applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. For example, it has been implicated in enzyme inhibition studies, particularly concerning the ERK5 mitogen-activated protein kinase pathway, which plays a crucial role in cellular proliferation and survival .
Biological Activities
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases, including ERK5. In vitro studies have demonstrated that modifications to the compound can enhance its potency against these targets while optimizing pharmacokinetic properties .
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV-1. For instance, related compounds were tested for their inhibitory activity against CCR5, a co-receptor critical for HIV entry into cells. Notably, some derivatives displayed IC₅₀ values comparable to established inhibitors like maraviroc .
- CNS Activity : The piperidine and pyridyl moieties present in the compound are frequently associated with central nervous system (CNS) activity. This suggests potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study focused on optimizing the pharmacokinetics and potency of related compounds identified critical structural features that enhance ERK5 inhibition while minimizing off-target effects. This optimization is crucial for developing effective cancer therapies targeting this pathway .
- Another investigation into piperidine derivatives revealed significant antiviral activity against HIV-1 with promising pharmacokinetic profiles, laying the groundwork for future drug development efforts aimed at combating viral infections .
Q & A
Q. What are the standard synthetic protocols for 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1: Activation of the pyridine ring via chlorination under acidic conditions (e.g., HCl/1,4-dioxane at 20–50°C for 25 hours) .
- Step 2: Piperidine coupling using catalysts like palladium diacetate with tert-butyl XPhos in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) .
- Step 3: Purification via column chromatography or recrystallization, monitored by HPLC/TLC . Yield optimization focuses on solvent selection (acetonitrile vs. tert-butanol) and catalyst loading. Lower temperatures (20°C) reduce side reactions during intermediate steps .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy: To confirm piperidine ring conformation and chloropyridine substitution patterns .
- Mass Spectrometry (MS): For molecular weight verification (e.g., observed m/z ~241.67 for C₁₀H₁₂ClN₃O₂) .
- IR Spectroscopy: To identify carboxylic acid (-COOH) and aromatic C-Cl stretches .
Q. How should researchers handle and store this compound to ensure stability?
- Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the chloropyridine moiety .
- Avoid exposure to moisture or strong bases, which may degrade the carboxylic acid group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound?
Discrepancies may arise from structural analogs (e.g., trifluoromethyl or bromo-substituted variants) or purity issues . Methodological solutions:
- Purity Assessment: Use HPLC (>98% purity thresholds) and elemental analysis .
- Comparative Studies: Test activity against analogs (e.g., 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid) under standardized assay conditions .
Q. How can green chemistry principles improve the synthesis of this compound?
- Solvent Replacement: Substitute acetonitrile with cyclopentyl methyl ether (CPME), a safer solvent .
- Catalyst Recycling: Recover palladium catalysts via filtration or magnetic nanoparticles to reduce waste .
- Microwave Assistance: Reduce reaction times (e.g., from 72 hours to <24 hours) while maintaining yields .
Q. What computational approaches predict the compound’s reactivity or target interactions?
- Docking Simulations: Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging NMR-derived structural data .
- DFT Calculations: Predict regioselectivity in reactions (e.g., amidation at C4 vs. C2 of piperidine) by analyzing electron density maps .
Q. How do reaction conditions influence the regioselectivity of derivatization (e.g., esterification vs. amidation)?
- Acid Catalysis: Sulfuric acid promotes esterification with alcohols at elevated temperatures (80–100°C) .
- Coupling Reagents: Use HATU/DMAP for amidation under mild conditions (room temperature, 12–24 hours) .
- Solvent Polarity: Polar aprotic solvents (DMSO) favor nucleophilic attack on the carboxylic acid .
Methodological Considerations
Q. What protocols ensure safe scale-up synthesis in academic labs?
- Ventilation: Use fume hoods with HEPA filters to manage volatile reagents (e.g., HCl) .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and minimize hazards .
Q. How can researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
